molecular formula C22H21N5O6 B11487176 Methyl 7-(3-ethoxy-4-hydroxyphenyl)-6-[(4-methoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 7-(3-ethoxy-4-hydroxyphenyl)-6-[(4-methoxyphenyl)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11487176
M. Wt: 451.4 g/mol
InChI Key: XTYUMQJCHOEEQT-UHFFFAOYSA-N
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Description

METHYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-6-(4-METHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-6-(4-METHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core tetrazolo[1,5-a]pyrimidine structure, followed by the introduction of the ethoxy, hydroxy, and methoxy substituents through various substitution reactions. The final step involves the esterification of the carboxylate group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-6-(4-METHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium ethoxide or methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of METHYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-6-(4-METHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    METHYL 7-(3-ETHOXY-4-HYDROXYPHENYL)-6-(4-METHOXYBENZOYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE: shares similarities with other tetrazolo[1,5-a]pyrimidine derivatives, which also exhibit interesting biological and chemical properties.

Uniqueness

  • The presence of both ethoxy and methoxy substituents, along with the hydroxy and methoxybenzoyl groups, makes this compound unique. These functional groups contribute to its potential biological activity and make it a valuable compound for further research.

Properties

Molecular Formula

C22H21N5O6

Molecular Weight

451.4 g/mol

IUPAC Name

methyl 7-(3-ethoxy-4-hydroxyphenyl)-6-(4-methoxybenzoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C22H21N5O6/c1-4-33-16-11-13(7-10-15(16)28)19-17(20(29)12-5-8-14(31-2)9-6-12)18(21(30)32-3)23-22-24-25-26-27(19)22/h5-11,19,28H,4H2,1-3H3,(H,23,24,26)

InChI Key

XTYUMQJCHOEEQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC3=NN=NN23)C(=O)OC)C(=O)C4=CC=C(C=C4)OC)O

Origin of Product

United States

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